An In-depth Technical Guide to 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel heterocyclic compound, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. Although experimental data for this specific molecule is not extensively available, this guide synthesizes information from closely related analogues and established chemical principles to offer a predictive yet thorough analysis. We will delve into its predicted spectroscopic characteristics, potential biological activities, and its promise as a scaffold in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of biologically active compounds. Its structural versatility and ability to participate in various intermolecular interactions have made it a privileged scaffold in medicinal chemistry. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The adaptability of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. The incorporation of a furan moiety and an amine group, as in the case of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, is anticipated to confer unique biological activities, making it a compound of significant interest for further investigation.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine combines the key pharmacophores of a pyrazole ring, a furan ring, and a primary amine, with an ethyl group at the 4-position of the pyrazole core.
Figure 1: Chemical structure of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.21 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 68.9 Ų |
Note: These values are computationally predicted and await experimental verification.
Proposed Synthesis and Experimental Workflow
A plausible and efficient synthetic route for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine involves a two-step process starting from commercially available 2-furoylacetonitrile. This method is adapted from established protocols for the synthesis of substituted 5-aminopyrazoles.
Step 1: Alkylation of 2-Furoylacetonitrile
The first step involves the alkylation of the active methylene group of 2-furoylacetonitrile with an ethylating agent, such as ethyl iodide, in the presence of a suitable base like sodium ethoxide.
Step 2: Cyclization with Hydrazine Hydrate
The resulting α-ethyl-β-ketonitrile is then subjected to a cyclization reaction with hydrazine hydrate. The nucleophilic attack of the hydrazine on the carbonyl and nitrile functionalities leads to the formation of the pyrazole ring.
Figure 2: Proposed synthetic workflow for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.
Detailed Experimental Protocol:
Materials:
-
Ethyl iodide
-
Sodium metal
-
Absolute ethanol
-
Hydrazine hydrate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Alkylation: To the freshly prepared sodium ethoxide solution, add 2-furoylacetonitrile dropwise at room temperature with stirring. After the addition is complete, add ethyl iodide dropwise and continue stirring. The reaction mixture is then refluxed for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up of Intermediate: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(furan-2-carbonyl)butanenitrile.
-
Cyclization: Dissolve the crude intermediate in absolute ethanol in a round-bottom flask. Add hydrazine hydrate to the solution and reflux the mixture for several hours. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.
Predicted Spectroscopic Data
The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - NH2 protons: A broad singlet around δ 4.5-5.5 ppm. - Furan protons: Multiplets in the aromatic region (δ 6.5-7.5 ppm). - Ethyl group (CH2): A quartet around δ 2.5-2.8 ppm. - Ethyl group (CH3): A triplet around δ 1.1-1.3 ppm. - NH proton (pyrazole): A broad singlet that may be exchangeable with D2O. |
| ¹³C NMR | - Pyrazole C3 & C5: Signals in the range of δ 140-160 ppm. - Pyrazole C4: A signal around δ 100-110 ppm. - Furan carbons: Signals in the range of δ 110-150 ppm. - Ethyl group (CH2): A signal around δ 15-20 ppm. - Ethyl group (CH3): A signal around δ 10-15 ppm. |
| IR (cm⁻¹) | - N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.[5][6][7] - C-H stretching (aromatic/furan): Bands around 3000-3100 cm⁻¹. - C-H stretching (aliphatic/ethyl): Bands around 2850-2960 cm⁻¹. - C=N and C=C stretching (pyrazole/furan): Bands in the region of 1500-1650 cm⁻¹. - N-H bending (amine): A band around 1600-1650 cm⁻¹.[5] |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 177. - Key Fragmentation: Loss of the ethyl group ([M-29]⁺), fragmentation of the furan ring, and cleavage of the pyrazole ring. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN. |
Potential Biological Activities and Therapeutic Applications
The unique combination of the pyrazole, furan, and amine moieties suggests that 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine could exhibit a range of biological activities. Aminopyrazole derivatives are known to possess diverse pharmacological properties, making them attractive candidates for drug discovery programs.[8][9]
Potential Therapeutic Areas:
-
Anticancer: Many aminopyrazole derivatives have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[8][10][11][12]
-
Anti-inflammatory: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound could potentially inhibit enzymes like cyclooxygenase (COX) or other inflammatory mediators.
-
Antimicrobial: Furan and pyrazole containing compounds have been reported to have significant antibacterial and antifungal activities.[13]
-
Antioxidant: The presence of the amine and furan groups may confer antioxidant properties, enabling the molecule to scavenge free radicals.[8]
Figure 3: Potential signaling pathways and molecular targets for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.
Safety and Handling
As with any novel chemical compound, proper safety precautions should be taken when handling 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. Furan-containing compounds can be toxic and should be handled with care.[9][13][14]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9][13][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Toxicity of Related Compounds:
While specific toxicity data for the title compound is unavailable, some aminopyrazole derivatives have been shown to have low to moderate toxicity.[10][15] However, it is crucial to conduct thorough toxicological studies to assess the safety profile of this novel molecule.
Conclusion and Future Directions
4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine represents a promising scaffold for the development of new therapeutic agents. This in-depth technical guide, based on predictive analysis of its chemical properties, a proposed synthetic route, and potential biological activities, provides a solid foundation for future research. Experimental validation of the proposed synthesis and a thorough investigation of its pharmacological properties are warranted to fully elucidate the potential of this novel compound in drug discovery and development.
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